4-Bromo-3-cyclopropoxy-2-isopropoxypyridine
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Overview
Description
4-Bromo-3-cyclopropoxy-2-isopropoxypyridine is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, cyclopropoxy, and isopropoxy groups attached to the pyridine ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 4-Bromo-3-cyclopropoxy-2-isopropoxypyridine involves several steps, starting from commercially available starting materials. One common synthetic route includes the bromination of 3-cyclopropoxy-2-isopropoxypyridine using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
4-Bromo-3-cyclopropoxy-2-isopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding reduced derivatives.
Scientific Research Applications
4-Bromo-3-cyclopropoxy-2-isopropoxypyridine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Bromo-3-cyclopropoxy-2-isopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the bromine, cyclopropoxy, and isopropoxy groups allows the compound to form specific interactions with these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-3-cyclopropoxy-2-isopropoxypyridine can be compared with other similar compounds, such as:
4-Bromo-2-isopropoxypyridine: This compound lacks the cyclopropoxy group, which may result in different chemical reactivity and biological activity.
3-Bromo-4-cyclopropoxy-2-isopropoxypyridine: This isomer has the bromine and cyclopropoxy groups in different positions, potentially leading to variations in its chemical and biological properties.
5-Bromo-3-cyclopropoxy-2-isopropoxypyridine: Another isomer with different substitution patterns, which can affect its overall behavior in chemical reactions and biological systems.
The unique combination of substituents in this compound makes it a valuable compound for various applications, distinguishing it from its analogs.
Properties
Molecular Formula |
C11H14BrNO2 |
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Molecular Weight |
272.14 g/mol |
IUPAC Name |
4-bromo-3-cyclopropyloxy-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)14-11-10(15-8-3-4-8)9(12)5-6-13-11/h5-8H,3-4H2,1-2H3 |
InChI Key |
VMLBLZFOEAFZBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1OC2CC2)Br |
Origin of Product |
United States |
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